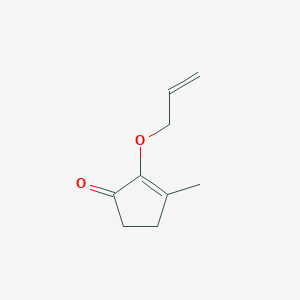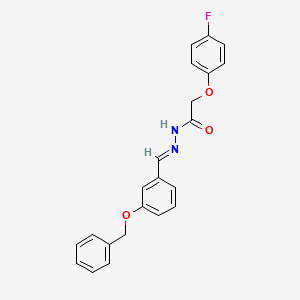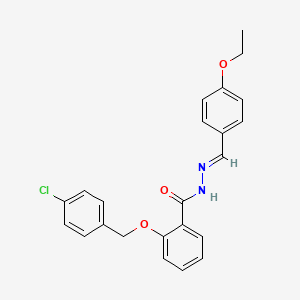
1-(5-(3-Nitrophenyl)furan-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(3-Nitrophenyl)furan-2-yl)ethanone is an organic compound characterized by a furan ring substituted with a nitrophenyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the furan ring, often using a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Furanones.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated phenyl derivatives.
科学研究应用
1-(5-(3-Nitrophenyl)furan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1-(5-(3-Nitrophenyl)furan-2-yl)ethanone depends on its application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Anti-inflammatory Activity: The compound may inhibit specific enzymes or signaling pathways involved in the inflammatory response.
Anticancer Activity: It may interfere with cellular processes such as DNA replication or induce apoptosis in cancer cells.
Similar Compounds:
1-(5-(4-Nitrophenyl)furan-2-yl)ethanone: Similar structure but with the nitro group in a different position on the phenyl ring.
1-(5-(3-Aminophenyl)furan-2-yl)ethanone: The nitro group is reduced to an amino group.
1-(5-(3-Chlorophenyl)furan-2-yl)ethanone: The nitro group is replaced with a chlorine atom.
Uniqueness: this compound is unique due to the specific positioning of the nitro group, which can significantly influence its reactivity and biological activity compared to its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
属性
| 56656-35-0 | |
分子式 |
C12H9NO4 |
分子量 |
231.20 g/mol |
IUPAC 名称 |
1-[5-(3-nitrophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H9NO4/c1-8(14)11-5-6-12(17-11)9-3-2-4-10(7-9)13(15)16/h2-7H,1H3 |
InChI 键 |
VPXARFYVGYUYMI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)





![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)

